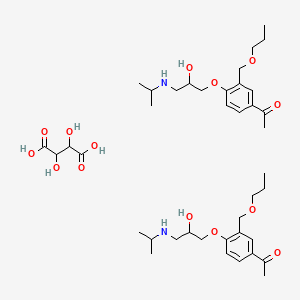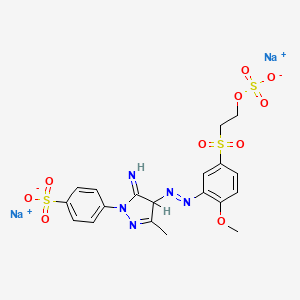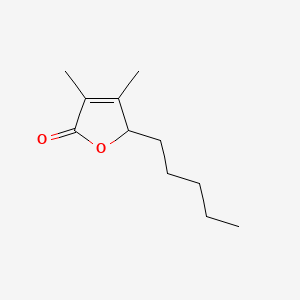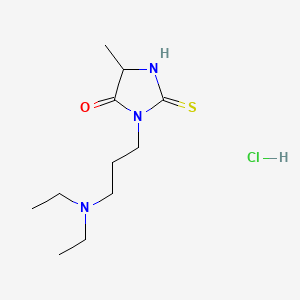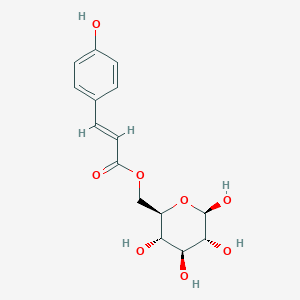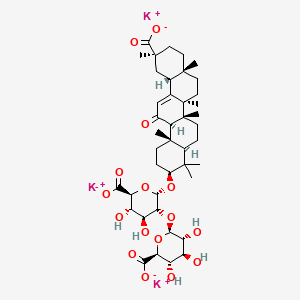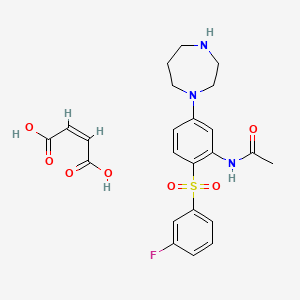
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfonyl group, and a hexahydro-1H-1,4-diazepin-1-yl moiety, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 3-fluorobenzenesulfonyl chloride with an appropriate amine to form the fluorophenyl sulfonyl intermediate.
Introduction of the Hexahydro-1H-1,4-diazepin-1-yl Group: The intermediate is then reacted with a hexahydro-1H-1,4-diazepine derivative under controlled conditions to introduce the diazepinyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamide derivative.
Formation of the Maleic Acid Salt: Finally, the acetamide derivative is reacted with maleic acid to form the maleic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of fluorophenyl and sulfonyl groups on biological systems. It could serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a versatile compound for various industrial uses.
作用機序
The mechanism by which N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid exerts its effects likely involves interactions with specific molecular targets. The fluorophenyl and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The hexahydro-1H-1,4-diazepin-1-yl moiety could also play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-((3-Chlorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide: This compound is similar but features a chlorophenyl group instead of a fluorophenyl group.
N-(2-((3-Methylphenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide: This compound has a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can affect the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different substituents.
特性
CAS番号 |
627463-79-0 |
|---|---|
分子式 |
C23H26FN3O7S |
分子量 |
507.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N-[5-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22FN3O3S.C4H4O4/c1-14(24)22-18-13-16(23-10-3-8-21-9-11-23)6-7-19(18)27(25,26)17-5-2-4-15(20)12-17;5-3(6)1-2-4(7)8/h2,4-7,12-13,21H,3,8-11H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
FMENYCJDIPFKTG-BTJKTKAUSA-N |
異性体SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCNCC2)S(=O)(=O)C3=CC=CC(=C3)F.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCNCC2)S(=O)(=O)C3=CC=CC(=C3)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
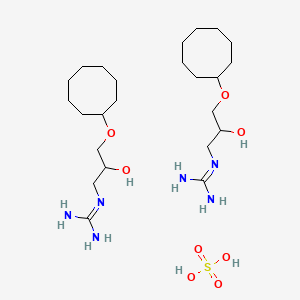


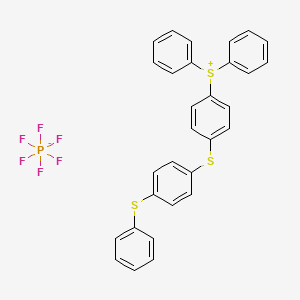
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
